(+)-Cloprostenol methyl ester

Description

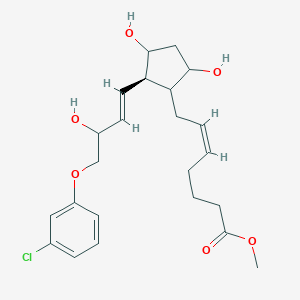

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBATKLFQCCUII-OWEKAKITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Cloprostenol Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol methyl ester, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its primary mechanism of action involves the activation of the Gq alpha subunit signaling cascade, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, mediating a wide range of physiological effects. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.

Introduction

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. (+)-Cloprostenol is the biologically active enantiomer of cloprostenol (B1669231) and exhibits high potency as a luteolytic agent.[3][4][5][6] The methyl ester form, this compound, is a more lipid-soluble derivative, which can enhance its bioavailability and suitability for specific formulations.[1][2] Understanding its precise mechanism of action at the molecular level is critical for its application in research and drug development.

Primary Target: The Prostaglandin F Receptor (FP Receptor)

The primary molecular target of this compound is the prostaglandin F receptor (FP receptor). The FP receptor is a seven-transmembrane domain GPCR that is primarily coupled to the Gq family of G proteins.

Signaling Pathway

Upon binding of this compound to the FP receptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric G protein. The activated Gαq subunit dissociates from the Gβγ dimer and stimulates its downstream effector, phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to further downstream signaling events.

The elevated intracellular calcium levels are a hallmark of FP receptor activation and are responsible for many of the physiological responses mediated by PGF2α and its analogues.

Quantitative Pharmacological Data

| Compound | Parameter | Value | Receptor/Assay | Reference |

| Cloprostenol isopropyl ester | Ki | 28 nM | FP Receptor | N/A |

| (+)-Cloprostenol | EC50 | 0.73 nM | Phosphoinositide Turnover | N/A |

| (+)-Cloprostenol | IC50 | 3 x 10⁻¹² M | Inhibition of rat adipose precursor differentiation | [7] |

Experimental Protocols

The following protocols are standard methods used to characterize the mechanism of action of FP receptor agonists like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor.

-

Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α) and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of a downstream metabolite of IP3 as an indicator of Gq-coupled receptor activation.

Methodology:

-

Cell Culture: Plate cells expressing the FP receptor in a 96-well plate.

-

Stimulation: Pre-incubate the cells with a buffer containing LiCl (to inhibit IP1 degradation) and then stimulate with varying concentrations of this compound.

-

Lysis: Lyse the cells to release intracellular IP1.

-

Detection: Measure the amount of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.

-

Data Analysis: Plot the IP1 concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Seed cells expressing the FP receptor in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubation: Incubate the cells to allow for de-esterification of the dye.

-

Stimulation: Place the plate in a fluorescence plate reader and add varying concentrations of this compound to the wells.

-

Measurement: Monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC50 value.

Conclusion

This compound is a potent synthetic prostaglandin F2α analogue that exerts its effects through the specific activation of the FP receptor. Its mechanism of action is characterized by the canonical Gq-PLC-IP3-Ca2+ signaling pathway. The quantitative pharmacological parameters and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development, facilitating further investigation and application of this compound.

References

(+)-Cloprostenol methyl ester synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (+)-Cloprostenol Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), a potent luteolytic agent.[1] It is the dextrorotatory enantiomer, which constitutes the biologically active component of the racemic cloprostenol (B1669231) molecule.[1] Due to its targeted activity, (+)-Cloprostenol is used in veterinary medicine to synchronize estrus and manage reproductive disorders.[1] The methyl ester form, this compound, is a more lipid-soluble derivative, which can be advantageous for certain formulations and delivery systems.[1]

This technical guide provides a detailed overview of a modern chemoenzymatic pathway for the synthesis of (+)-Cloprostenol and its subsequent esterification to the methyl ester. It also outlines the critical analytical techniques used for its structural confirmation and enantiomeric purity assessment.

Synthesis of this compound

A contemporary and efficient route for synthesizing prostaglandins (B1171923) like (+)-Cloprostenol employs a chemoenzymatic strategy. This approach leverages the high stereoselectivity of enzymes for key transformations, reducing the need for complex chiral resolutions or asymmetric reagents. The synthesis begins with a readily available dichloro-containing bicyclic ketone and proceeds through approximately 12 steps.[2][3] The overall process involves the sequential construction of the cyclopentane (B165970) core, followed by the installation of the ω and α side chains.

Synthesis Pathway Diagram

Caption: Chemoenzymatic synthesis pathway for this compound.

Summary of Synthetic Steps

The chemoenzymatic synthesis provides an elegant and stereocontrolled route to the target molecule with reported overall yields in the range of 3.8–8.4%.[3]

| Step | Transformation | Key Reagents/Enzymes | Typical Yield | Reference(s) |

| 1 | Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | High Conv. | [2][3] |

| 2 | Dechlorination/Prins Reaction | Zn, NH₄Cl; Paraformaldehyde, SnCl₄ | - | [2][3] |

| 3 | Regioselective Acylation | p-Phenylbenzoyl chloride, CuCl₂ | ~57% | [4] |

| 4 | ω-Chain Installation (HWE) | Dess-Martin periodinane; Phosphonate (B1237965) reagent, Base | - | [2] |

| 5 | Diastereoselective Reduction | Ketoreductase (KRED) | 80-90% | [5] |

| 6 | Deprotection & Lactol Formation | K₂CO₃/MeOH; DIBAL-H | - | [3][5] |

| 7 | α-Chain Installation (Wittig) | (4-carboxybutyl)triphenylphosphonium bromide, Base | 44% (3 steps) | [5] |

| 8 | Methyl Esterification | MeOH, TMSCl or Trimethylsilyldiazomethane | Good-Exc. | [6][7] |

Experimental Protocols

Step 4 & 5: ω-Chain Installation and Reduction (Representative Protocol) The installation of the ω-side-chain is achieved via a Horner-Wadsworth-Emmons (HWE) olefination, followed by a highly selective enzymatic reduction.[2]

-

Oxidation: The C₁₁-OH-PPB-protected Corey alcohol is oxidized to the corresponding aldehyde using an oxidant such as Dess-Martin periodinane in a suitable solvent like dichloromethane (B109758) (DCM).

-

HWE Olefination: The resulting aldehyde is reacted with the appropriate phosphonate ylide to form the enone intermediate. The phosphonate reagent for the cloprostenol ω-chain is dimethyl (2-oxo-3-(3-chlorophenoxy)propyl)phosphonate. The reaction is typically carried out using a base like NaH in an aprotic solvent such as THF.

-

KRED-catalyzed Reduction: The enone is reduced diastereoselectively to the desired (15R)-allylic alcohol using a ketoreductase enzyme. This biocatalytic step is crucial for establishing the correct stereochemistry of the ω-chain.[4]

Step 7: α-Chain Installation via Wittig Reaction The Wittig reaction is a reliable method for forming the C=C bond of the α-side-chain.[8]

-

Ylide Formation: The Wittig salt, (4-carboxybutyl)triphenylphosphonium bromide, is deprotonated using a strong base like sodium bis(trimethylsilyl)amide or potassium t-butoxide in an anhydrous solvent (e.g., THF) to form the corresponding phosphorus ylide.[9]

-

Olefination: The Corey lactol intermediate, generated from the DIBAL-H reduction of the lactone, is added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature to complete the olefination, which predominantly forms the desired Z-alkene.[5][8]

-

Work-up: The reaction is quenched, and the product, (+)-Cloprostenol, is purified from the triphenylphosphine (B44618) oxide byproduct, typically by column chromatography.

Step 8: Methyl Esterification The terminal carboxylic acid of (+)-Cloprostenol can be converted to the methyl ester under mild conditions.[7]

-

Reaction Setup: Dissolve (+)-Cloprostenol in methanol (B129727).

-

Reagent Addition: Add trimethylchlorosilane (TMSCl) dropwise to the solution at room temperature. The reaction generates HCl in situ, which catalyzes the esterification.

-

Reaction and Work-up: Stir the reaction for several hours until completion (monitored by TLC). The solvent and excess reagents are then removed under reduced pressure to yield the crude this compound, which can be further purified by silica (B1680970) gel chromatography if necessary.[7]

Characterization

Following synthesis and purification, a panel of analytical techniques is required to confirm the identity, purity, and stereochemistry of this compound.

Characterization Workflow Diagram

Caption: Standard workflow for the characterization of synthesized compounds.

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₁ClO₆ | [10] |

| Molecular Weight | 438.94 g/mol | [1] |

| CAS Number | 56687-85-5 | [10] |

| Appearance | (Expected) Colorless to pale yellow oil | - |

| ¹H NMR | Expected signals: aromatic protons (~6.7-7.2 ppm), olefinic protons (~5.3-5.8 ppm), carbinol protons, a singlet for the methyl ester (~3.67 ppm), and aliphatic protons. | [11][12] |

| ¹³C NMR | Expected signals: aromatic carbons, olefinic carbons, carbons bearing hydroxyl groups, a carbonyl carbon for the ester (~174 ppm), and a methoxy (B1213986) carbon (~51 ppm). | [11][12] |

| Mass Spectrometry (HRMS) | Expected [M+H]⁺: 439.1887; Expected [M+Na]⁺: 461.1707. Typical fragmentation includes loss of the methoxy group (-31 Da) or methanol (-32 Da). | [10][13] |

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for confirming the enantiomeric purity of the final product, ensuring that the synthesis yielded the desired (+)-enantiomer.

Protocol for Chiral HPLC Analysis A validated method for the separation of cloprostenol enantiomers has been reported and can be adapted for the methyl ester.[14][15]

| Parameter | Condition | Reference(s) |

| Column | Chiralcel OD-RH | [14] |

| Mobile Phase | Acetonitrile : 20mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v) | [14] |

| Flow Rate | 0.7 mL/min | [15] |

| Column Temperature | 20 °C | [15] |

| Detection | UV at 274 nm (for the chlorophenoxy chromophore) or 210 nm | [14] |

| Expected Result | Baseline resolution of enantiomers (R > 2.0), with the (+)-enantiomer typically eluting first. | [14][15] |

Conclusion

The chemoenzymatic synthesis of (+)-Cloprostenol represents a powerful and highly stereoselective strategy for producing this important prostaglandin analogue. Subsequent mild esterification readily provides the methyl ester derivative. Rigorous characterization, particularly using chiral HPLC, is paramount to ensure the identity and enantiomeric purity of the final product. The methodologies and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis and development of prostaglandin-based therapeutics.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. This compound | C23H31ClO6 | CID 11732885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 12. US5665773A - Cloprostenol and fluprostenol analogues and their use to treat glaucoma and ocular hypertension - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the FP Receptor Agonist Activity of (+)-Cloprostenol Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (+)-Cloprostenol Methyl Ester and the FP Receptor

(+)-Cloprostenol is a synthetic prostaglandin (B15479496) F2α analogue recognized for its potent luteolytic activity, making it a valuable tool in veterinary medicine for estrus synchronization and termination of pregnancy.[1][2][3] The methyl ester form, this compound, is a more lipophilic version of the parent compound, which may facilitate its use in various formulations.[1][2]

The biological effects of (+)-Cloprostenol and its esters are mediated through the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq class of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade that plays a crucial role in various physiological processes.

Quantitative Data on FP Receptor Agonist Activity

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the reported activity of the parent compound, (+)-Cloprostenol, and a related ester, Cloprostenol isopropyl ester, at the FP receptor. This information provides a strong indication of the expected high potency of the methyl ester derivative.

Table 1: Functional Potency of (+)-Cloprostenol

| Compound | Assay Type | Cell Type | Parameter | Value | Reference |

| (+)-Cloprostenol | Adipose Differentiation Inhibition | Rat Adipose Precursor Cells | IC50 | 3 x 10-12 M | [4][5] |

Table 2: Binding Affinity of Cloprostenol Isopropyl Ester

| Compound | Receptor | Parameter | Value | Reference |

| Cloprostenol Isopropyl Ester | FP Receptor | Ki | 28 nM | [6] |

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist such as this compound initiates a well-defined signaling cascade primarily mediated by the Gq alpha subunit of the associated G protein.

Caption: FP Receptor Gq Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the agonist activity of compounds at the FP receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Experimental Workflow:

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Cloprostenol - Wikipedia [en.wikipedia.org]

- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Cloprostenol isopropyl ester - Applications - CAT N°: 10010016 [bertin-bioreagent.com]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Bioactivity of (+)-Cloprostenol Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol methyl ester is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and a member of the prostaglandin F (FP) receptor agonist class of compounds. Structurally, it is the methyl ester prodrug of the potent luteolytic agent (+)-Cloprostenol.[1] Its increased lipophilicity may enhance its passage across cellular membranes, where it is presumed to be hydrolyzed by intracellular esterases to its active form, (+)-Cloprostenol.[2][3] This document provides a comprehensive overview of the in vitro bioactivity of (+)-Cloprostenol, which is the biologically active moiety of the methyl ester. It includes a summary of its receptor binding affinity, downstream signaling pathways, and detailed experimental protocols for key assays used to characterize its biological activity.

Introduction

Prostaglandin F2α (PGF2α) analogues are a critical class of pharmacologically active compounds with applications in both veterinary and human medicine. (+)-Cloprostenol is the dextrorotatory enantiomer of Cloprostenol and is primarily responsible for its biological activity.[1] As an agonist of the FP receptor, it mimics the action of endogenous PGF2α, leading to a cascade of intracellular events. The esterification of the carboxylic acid group to form this compound creates a more lipid-soluble molecule, which may facilitate its use in certain formulations.[2] The in vitro bioactivity of the methyl ester is intrinsically linked to its conversion to the parent compound, (+)-Cloprostenol.

Mechanism of Action: FP Receptor Activation and Signaling

(+)-Cloprostenol exerts its biological effects by selectively binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] The FP receptor primarily couples to the Gq/11 family of G proteins.[4] Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.

Quantitative Bioactivity Data

| Compound | Receptor | Tissue/Cell Line | Assay Type | Parameter | Value | Reference |

| d-cloprostenol (B24006) | PGF2α Receptor | Bovine Corpus Luteum Membranes | Radioligand Binding | Potency Ratio vs. dl-cloprostenol | ~150x more potent | [5] |

| PGF2α | PGF2α Receptor | Bovine Corpus Luteum Membranes | Radioligand Binding | Potency | Equipotent to d-cloprostenol | [5] |

| dl-cloprostenol | PGF2α Receptor | Bovine Corpus Luteum Membranes | Radioligand Binding | - | - | [5] |

| d-cloprostenol | PGF2α Receptor | Bovine Myometrial Membranes | Radioligand Binding | Potency Ratio vs. dl-cloprostenol | ~10x more potent | [5] |

| PGF2α | PGF2α Receptor | Bovine Myometrial Membranes | Radioligand Binding | Potency | Equipotent to d-cloprostenol | [5] |

Experimental Protocols

The in vitro bioactivity of prostaglandin analogues like this compound and its active form can be assessed using a variety of cell-based assays. Below are detailed methodologies for key experiments.

FP Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to the FP receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGF2α), and competitive binding (membranes + radioligand + serial dilutions of the test compound).

-

A common radioligand is [³H]-PGF2α.

-

Incubate the plate at a controlled temperature (e.g., room temperature) to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist at the FP receptor by detecting the subsequent increase in intracellular calcium concentration.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the FP receptor into a 96-well, black-walled, clear-bottom plate and culture overnight to allow for attachment.

-

On the day of the assay, remove the culture medium.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer.

-

Incubate the cells at 37°C in the dark to allow for dye uptake and de-esterification.

-

Wash the cells to remove excess extracellular dye.

-

-

Assay Procedure:

-

Place the plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR) capable of kinetic reading and automated compound addition.

-

Establish a baseline fluorescence reading.

-

Add serial dilutions of the test compound to the wells and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of the compound that elicits 50% of the maximal response) using non-linear regression.

-

Conclusion

This compound is a prodrug that is expected to be rapidly converted to its active form, (+)-Cloprostenol, in vitro and in vivo. The biological activity is therefore attributed to the parent compound, a potent and selective agonist of the prostaglandin F receptor. The activation of the FP receptor initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent cellular responses. The in vitro characterization of this and similar compounds relies on robust and well-defined assays, such as radioligand binding and intracellular calcium mobilization, to determine their affinity, potency, and efficacy. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this class of prostaglandin analogues.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound - Biochemicals - CAT N°: 10010115 [bertin-bioreagent.com]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Prostaglandin F2α Analogue (+)-Cloprostenol Methyl Ester: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

(+)-Cloprostenol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor involved in a myriad of physiological processes. Its methyl ester form enhances lipophilicity, potentially improving its formulation and delivery characteristics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (+)-Cloprostenol methyl ester, detailing its interaction with the FP receptor, the downstream signaling cascades, and the key structural motifs governing its biological activity. The information presented herein is intended to support further research and development of novel FP receptor agonists.

Introduction to (+)-Cloprostenol and the FP Receptor

(+)-Cloprostenol is the biologically active dextrorotatory enantiomer of cloprostenol (B1669231).[1] Like its endogenous counterpart, PGF2α, (+)-cloprostenol exerts its effects by binding to and activating the FP receptor. This activation triggers a cascade of intracellular events primarily through the Gαq signaling pathway, leading to the mobilization of intracellular calcium and the activation of various downstream effectors. These signaling events are central to the diverse physiological roles of FP receptor activation, including smooth muscle contraction, luteolysis, and intraocular pressure regulation.[2][3]

FP Receptor Signaling Pathways

The activation of the FP receptor by an agonist such as this compound initiates a complex network of intracellular signaling pathways. The canonical pathway involves the coupling of the receptor to the Gq alpha subunit of the heterotrimeric G protein.

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the ultimate cellular response.

In addition to the canonical Gq-PLC pathway, FP receptor activation can also engage other signaling cascades, including the Rho/Rho-kinase pathway, which is involved in smooth muscle contraction, and the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) pathway.

Structure-Activity Relationship of (+)-Cloprostenol Analogues

The biological activity of (+)-Cloprostenol and its analogues is highly dependent on their three-dimensional structure and the presence of specific functional groups that interact with the binding pocket of the FP receptor. The core prostaglandin structure, consisting of a cyclopentane (B165970) ring with two aliphatic side chains (the α-chain and the ω-chain), provides the fundamental scaffold for receptor recognition.

Key Structural Features for FP Receptor Agonism

-

Carboxylic Acid Moiety (or Ester Prodrug): The carboxylic acid at the C-1 position of the α-chain is crucial for high-affinity binding to the FP receptor. Esterification of this group, as in this compound, creates a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

-

Stereochemistry: The stereochemistry of the cyclopentane ring and its substituents is critical for potent agonist activity. The natural prostaglandin configuration is generally preferred. It has been demonstrated that the R-enantiomer of cloprostenol is the biologically active form.[1]

-

Omega (ω) Chain Modifications: The ω-chain plays a significant role in determining the potency and selectivity of FP receptor agonists. Modifications to this chain have led to the development of highly potent and selective analogues. For instance, the introduction of a phenoxy group in cloprostenol contributes to its high potency.

-

Hydroxyl Groups: The hydroxyl groups at C-9, C-11, and C-15 are important for receptor binding and activation.

Table 1: Comparative Activity of FP Receptor Agonists

| Compound | Activity | Species/Tissue | Assay | Potency | Reference |

| d-Cloprostenol (B24006) | Inhibition of [3H]PGF2α binding | Bovine corpus luteum | Radioligand Binding | Equipotent to PGF2α, ~150x more potent than dl-cloprostenol | [4] |

| d-Cloprostenol | Inhibition of [3H]PGF2α binding | Bovine myometrium | Radioligand Binding | ~10x more potent than dl-cloprostenol | [4] |

| Cloprostenol | Inhibition of adipose differentiation | Newborn rat adipocyte precursors | Functional Assay | IC50: 3 x 10⁻¹² M | [5] |

| Fluprostenol (B1673476) | Inhibition of adipose differentiation | Newborn rat adipocyte precursors | Functional Assay | IC50: 3-10 x 10⁻¹¹ M | [5] |

| PGF2α | Inhibition of adipose differentiation | Newborn rat adipocyte precursors | Functional Assay | IC50: 10⁻⁸ M | [5] |

Note: The data presented are from different studies and experimental conditions, and therefore should be interpreted with caution. A direct comparison of absolute potencies may not be appropriate.

Experimental Protocols

A thorough understanding of the SAR of this compound requires robust and reproducible experimental methodologies. The following sections detail the key assays used to characterize the pharmacological activity of FP receptor agonists.

Synthesis of (+)-Cloprostenol Analogues

The synthesis of (+)-Cloprostenol and its analogues typically starts from the Corey lactone, a key chiral intermediate.[6] A general workflow for the synthesis is outlined below.

General Procedure:

-

α-Chain Elaboration: The synthesis commences with the introduction of the α-chain to the Corey lactone via a Wittig reaction with the appropriate phosphonium (B103445) ylide.

-

ω-Chain Introduction: Following the formation of the α-chain, the ω-chain is introduced, often through a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) reagent. This step is critical for introducing the desired modifications to the ω-chain.

-

Stereoselective Reduction: The ketone on the cyclopentane ring is then stereoselectively reduced to the corresponding alcohol.

-

Deprotection: Any protecting groups used during the synthesis are removed to yield the free acid form of the cloprostenol analogue.

-

Esterification (Optional): To obtain the methyl ester, the carboxylic acid is esterified using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.

FP Receptor Binding Assay

This assay measures the affinity of a test compound for the FP receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

-

Radiolabeled PGF2α (e.g., [³H]PGF2α).

-

Unlabeled PGF2α and test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]PGF2α and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGF2α.

-

After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound that binds to the FP receptor acts as an agonist, antagonist, or has no effect on receptor signaling.

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cells are seeded in a microplate and incubated overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye.

-

The baseline fluorescence is measured.

-

The test compound is added to the wells, and the change in fluorescence is monitored over time.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.

This assay measures the accumulation of inositol phosphates, a direct downstream product of PLC activation.

Materials:

-

Cells expressing the FP receptor.

-

[³H]myo-inositol.

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cells are labeled overnight with [³H]myo-inositol.

-

The cells are then pre-incubated with LiCl to inhibit the degradation of inositol phosphates.

-

The cells are stimulated with the test compound for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

The EC50 value is determined from the dose-response curve.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its stereochemistry and the nature of its functional groups, particularly within the ω-chain. While detailed SAR data for a broad series of its analogues remains to be fully elucidated in publicly accessible literature, the information available for PGF2α analogues provides a strong foundation for the rational design of novel FP receptor agonists. The experimental protocols outlined in this guide offer a robust framework for the synthesis and pharmacological characterization of such compounds. Further research in this area will undoubtedly lead to the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, targeting a range of conditions where FP receptor modulation is beneficial.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of luteolytic doses of prostaglandin F2 alpha and cloprostenol on concentrations of progesterone, luteinizing hormone, follicle-stimulating hormone, glucose, insulin, growth hormone, thyroxine, prolactin and cortisol in jugular plasma of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloprostenol sodium [sitem.herts.ac.uk]

The Pharmacokinetics and Metabolism of (+)-Cloprostenol Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol methyl ester is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). As a more lipid-soluble prodrug, it is readily hydrolyzed in vivo to its biologically active form, (+)-cloprostenol (d-cloprostenol). This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of (+)-cloprostenol, the active moiety of this compound. The information presented herein is intended to support research, development, and clinical application of this potent luteolytic agent. This document summarizes key pharmacokinetic parameters, details metabolic pathways, and outlines typical experimental protocols for its study.

Introduction

(+)-Cloprostenol is the dextrorotatory enantiomer of cloprostenol (B1669231) and is the component primarily responsible for the luteolytic activity of the racemic mixture.[1] It functions as a potent agonist of the prostaglandin F2α (FP) receptor, leading to the functional and morphological regression of the corpus luteum.[1] This physiological action is harnessed in veterinary medicine for the synchronization of estrus and the treatment of reproductive disorders in various species, including cattle and swine.[1] this compound, being more lipophilic, is designed to enhance absorption and distribution, subsequently undergoing rapid hydrolysis to release the active (+)-cloprostenol.

Pharmacokinetics

Upon administration, this compound is presumed to be rapidly and extensively hydrolyzed to (+)-cloprostenol by esterases present in tissues and blood. The systemic exposure and pharmacological effects are therefore attributable to the pharmacokinetic profile of (+)-cloprostenol.

Absorption and Distribution

Following intramuscular (IM) administration, (+)-cloprostenol is rapidly absorbed into the systemic circulation.[1] It is quickly distributed to various tissues.[1]

Metabolism

The primary metabolic pathway for (+)-cloprostenol is β-oxidation of the carboxylic acid side chain, leading to the formation of its main metabolite, a tetranor acid derivative.[2] This metabolite has significantly less biological activity, estimated to be at most one-hundredth of that of the parent compound.[2] Unlike natural prostaglandins, (+)-cloprostenol is a poor substrate for the enzymes 15-hydroxyprostaglandin dehydrogenase and 13,14-reductase, which are responsible for the rapid inactivation of endogenous prostaglandins.[3] This resistance to rapid metabolic degradation contributes to its longer duration of action. The tetranor acid metabolite can also be found as a glucuronide conjugate in urine.[3]

Excretion

(+)-Cloprostenol and its metabolites are primarily excreted in the urine.[2] Studies in rats have shown that a significant portion of the administered dose is recovered in the urine and feces within 48 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of (+)-cloprostenol (d-cloprostenol) in cattle and sows following intramuscular administration.

Table 1: Pharmacokinetic Parameters of (+)-Cloprostenol in Cattle

| Parameter | Value | Species | Dose | Administration Route | Reference |

| Cmax | 1.4 µg/L | Cow | 150 µg | Intramuscular | [4] |

| Tmax | ~90 minutes | Cow | 150 µg | Intramuscular | [4] |

| t1/2β | ~1 hour 37 minutes | Cow | 150 µg | Intramuscular | [4] |

Table 2: Pharmacokinetic Parameters of (+)-Cloprostenol in Swine

| Parameter | Value | Species | Dose | Administration Route | Reference |

| Cmax | ~2 µg/L | Sow | 75 µg | Intramuscular | [4] |

| Tmax | 30 - 80 minutes | Sow | 75 µg | Intramuscular | [2] |

| t1/2β | ~3 hours 10 minutes | Sow | 75 µg | Intramuscular | [2] |

Experimental Protocols

Animal Studies

-

Animal Selection: Healthy, mature female animals (e.g., cows, sows) are selected and acclimatized to the experimental conditions.

-

Drug Administration: A sterile solution of this compound is administered via the desired route, typically intramuscular injection. The dose is calculated based on the animal's body weight.

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 15, 30, 60, 90, 120, 240, 480 minutes). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. Urine and feces may also be collected over a specified period to assess excretion.

-

Sample Processing and Storage: Plasma samples are stored frozen at -20°C or -80°C until analysis.

Analytical Methodology

The quantification of (+)-cloprostenol in biological matrices is typically performed using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) detection.

-

Sample Preparation: Plasma samples are thawed and subjected to a sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and remove interfering substances.

-

Chromatographic Separation: The extracted samples are injected onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to achieve chromatographic separation of (+)-cloprostenol from its metabolites and endogenous plasma components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization) and detected using selected reaction monitoring (SRM) for high selectivity and sensitivity.

-

Quantification: The concentration of (+)-cloprostenol in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard. A calibration curve is constructed using standards of known concentrations to ensure the accuracy of the measurements.

Visualizations

Metabolic Pathway of (+)-Cloprostenol

Caption: Metabolic pathway of this compound.

Experimental Workflow for a Pharmacokinetic Study

Caption: Generalized experimental workflow for a pharmacokinetic study.

References

- 1. msd-animal-health-swine.com [msd-animal-health-swine.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

An In-depth Technical Guide to (+)-Cloprostenol Methyl Ester for Reproductive Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol methyl ester, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent with significant applications in reproductive research and veterinary medicine. As an agonist of the prostaglandin F receptor (FP receptor), it plays a crucial role in the regression of the corpus luteum, a key event in the control of the estrous cycle. Its enhanced potency and more favorable side-effect profile compared to the endogenous PGF2α make it a valuable tool for estrus synchronization, management of reproductive disorders, and as a subject of study in reproductive biology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in key experimental models.

Introduction

Prostaglandins are lipid compounds that play diverse physiological roles, including the regulation of reproductive processes. Prostaglandin F2α is a key hormone involved in luteolysis, the process that leads to the regression of the corpus luteum and the initiation of a new estrous cycle. (+)-Cloprostenol is a synthetic structural analog of PGF2α, with the methyl ester form offering increased lipophilicity, potentially aiding in its formulation and delivery.[1] This compound is a highly potent and selective agonist for the FP receptor, a G-protein coupled receptor.[1] Its primary use in reproductive research and veterinary practice is to induce luteolysis, thereby synchronizing estrus in livestock and treating reproductive disorders such as luteal cysts and pyometra.[2] Studies have shown that (+)-Cloprostenol can be significantly more potent than the naturally occurring PGF2α in inducing effects like pregnancy termination in animal models.[1][3]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

| Molecular Formula | C23H31ClO6 | |

| Molecular Weight | 438.9 g/mol | |

| CAS Number | 56687-85-5 | |

| Appearance | A solution in ethanol | [4] |

| Storage | Store at -20°C | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist at the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][5] The FP receptor is primarily coupled to the Gq alpha subunit (Gαq).[6][7][8][9]

Signaling Pathway upon Receptor Activation:

-

Ligand Binding: this compound binds to the FP receptor on the cell surface.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.[6][10]

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-beta (PLC-β).[6][7][8]

-

Second Messenger Generation: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6]

-

Protein Kinase C Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

Downstream Effects: The rise in intracellular calcium and activation of PKC lead to a cascade of downstream cellular responses, including smooth muscle contraction and the regulation of gene expression, ultimately resulting in luteolysis.

Transactivation of MAPK Pathway:

Emerging evidence suggests that FP receptor activation can also lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway (specifically ERK1/2). This pathway is implicated in cell proliferation and differentiation.[5]

Diagram of the FP Receptor Signaling Pathway:

Caption: Signaling pathway of the FP receptor upon activation by this compound.

Quantitative Data

Potency Comparison of (+)-Cloprostenol to PGF2α:

| Parameter | Species | Potency Ratio ((+)-Cloprostenol vs. PGF2α) | Reference |

| Pregnancy Termination | Hamster | ~200 times more potent | [1][3] |

| Pregnancy Termination | Rat | ~100 times more potent | [1][3] |

In Vivo Dose-Response to Cloprostenol in Cattle:

| Dose (µg) | Route | Effect on Luteolysis and Estrus | Reference |

| 500 | i.m. | Effective for luteolysis and estrus synchronization. | [11] |

| 125 | i.m. | Reduced efficacy, dependent on corpus luteum sensitivity. | [11] |

| 500 | s.c. | Effective, but with a longer interval to estrus compared to i.m. | [11] |

| 125 | s.c. | Lower efficacy in inducing estrus and ovulation. | [11] |

| 150 | i.m. | Standard dose for luteolysis in cows with mature CL. | [12] |

| 300 | i.m. | More effective in inducing full luteolysis in cows with early CL (120-132h post-ovulation) and shorter interval to ovulation. | [12] |

Experimental Protocols

The following protocols are adapted from established methods and can be used to investigate the activity of this compound.

Competitive Radioligand Binding Assay for FP Receptor

This assay determines the binding affinity (Ki) of a test compound for the FP receptor.

Diagram of Competitive Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues known to express the FP receptor (e.g., bovine corpus luteum, or a cell line overexpressing the receptor) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[13]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[13]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [³H]PGF2α, typically at or below its Kd), and a range of concentrations of this compound.

-

Also include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled FP agonist like PGF2α).[14]

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

-

-

Separation and Quantification:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[13]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation.

Diagram of Intracellular Calcium Mobilization Assay Workflow:

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the FP receptor into a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.[15][16][17]

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.[16][17]

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.[15]

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for calcium imaging.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time. For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[17] For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.[18]

-

-

Data Analysis:

-

Calculate the change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for Fura-2) relative to the baseline.

-

Plot the peak response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Western Blot for MAPK (ERK1/2) Phosphorylation

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Diagram of Western Blot Workflow for p-ERK:

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells expressing the FP receptor to near confluence.

-

Serum-starve the cells for several hours to reduce basal MAPK activity.

-

Treat the cells with this compound for various times and at different concentrations.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[19]

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[21]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

-

-

Loading Control and Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

In Vivo Assessment of Luteolysis in a Bovine Model

This protocol outlines a method to evaluate the luteolytic efficacy of this compound in cattle.

Diagram of In Vivo Luteolysis Assessment Workflow:

Caption: Workflow for in vivo assessment of luteolysis in cattle.

Methodology:

-

Animal Selection and Synchronization:

-

Select healthy, cycling cows or heifers.

-

Synchronize their estrous cycles using a standard protocol (e.g., two injections of PGF2α 11-14 days apart) to ensure the presence of a functional corpus luteum at a known stage.

-

-

Treatment and Monitoring:

-

On a specific day of the estrous cycle (e.g., day 7-10 post-estrus), administer a single intramuscular injection of this compound at various doses. Include a control group receiving a placebo.

-

Monitor the animals for signs of estrus (e.g., standing to be mounted) at regular intervals.

-

-

Data Collection:

-

Analysis:

-

Measure progesterone concentrations in the serum or plasma samples by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). A sharp decline in progesterone is indicative of luteolysis.[17]

-

Analyze the ultrasound images to determine the change in the size and vascularization of the corpus luteum over time.[25][26]

-

Compare the time to estrus, the rate of progesterone decline, and the rate of corpus luteum regression between the different dose groups and the control group.

-

Conclusion

This compound is a powerful pharmacological tool for researchers in reproductive biology and a valuable therapeutic agent in veterinary medicine. Its high potency as an FP receptor agonist allows for effective manipulation of the estrous cycle through the induction of luteolysis. The detailed experimental protocols provided in this guide offer a framework for the in-depth investigation of its binding characteristics, cellular signaling mechanisms, and in vivo efficacy. Further research to elucidate the precise quantitative pharmacology of the methyl ester form will enhance its application in the development of novel reproductive therapies.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. ESTRUS SYNCHRONIZATION WITH REDUCED CLOPROSTENOL DOSES IN HEIFERS [avmj.journals.ekb.eg]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound - Biochemicals - CAT N°: 10010115 [bertin-bioreagent.com]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]

- 9. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Ultrasonography and physiological description of essential events for reproductive management in dairy cattle. Review [scielo.org.mx]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. hellobio.com [hellobio.com]

- 17. abcam.com [abcam.com]

- 18. moleculardevices.com [moleculardevices.com]

- 19. repository.arizona.edu [repository.arizona.edu]

- 20. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Comparison between transrectal palpation, B-mode and Doppler ultrasonography to assess luteal function in Holstein cattle [frontiersin.org]

- 24. Enhancing prognostication of corpus luteum function in cows through B-mode and Doppler sonography | Large Animal Review [largeanimalreview.com]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

Chemical properties and solubility of (+)-Cloprostenol methyl ester

An In-depth Technical Guide on the Core Chemical Properties and Solubility of (+)-Cloprostenol Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and a potent agonist of the prostaglandin F2α receptor (FP receptor).[1][2] This technical guide provides a comprehensive overview of its fundamental chemical properties and solubility characteristics. The information herein is intended to support research, development, and formulation activities involving this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Additionally, a visualization of the relevant signaling pathway is included to contextualize its mechanism of action.

Chemical Properties

This compound is a more lipid-soluble form of cloprostenol, which may make it more suitable for certain formulations.[1][2] Its key chemical identifiers and properties are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | PubChem |

| CAS Number | 56687-85-5 | TargetMol, Immunomart |

| Molecular Formula | C₂₃H₃₁ClO₆ | TargetMol, Immunomart |

| Molecular Weight | 438.94 g/mol | TargetMol |

| Melting Point | Not readily available in the literature. | |

| Boiling Point | Not readily available in the literature. | |

| pKa | Not readily available in the literature. |

Solubility

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for formulation development.

Table 2: Solubility of this compound

| Solvent | Solubility | Molar Concentration (mM) | Source |

| Ethanol (B145695) | 100 mg/mL | 227.82 | TargetMol |

| DMSO | 100 mg/mL | 227.82 | TargetMol |

| DMF | 50 mg/mL | 113.91 | TargetMol |

| PBS (pH 7.2) | 10 mg/mL | 22.78 | TargetMol |

Note: Sonication is recommended to aid in dissolution.[1]

Mechanism of Action and Signaling Pathway

As a PGF2α analogue, this compound exerts its biological effects by acting as an agonist at the Prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.

Upon agonist binding, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the well-established shake-flask method for solubility determination.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.2).

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol or DMSO) for HPLC calibration.

-

Add an excess amount of this compound to a scintillation vial containing a known volume of PBS (pH 7.2). The excess solid should be visible.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with the mobile phase to a concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in in vitro or in vivo experiments.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Ethanol, DMSO)

-

Analytical balance

-

Volumetric flask

-

Magnetic stirrer and stir bar (optional)

-

Sonicator

Procedure:

-

Accurately weigh the desired amount of this compound using an analytical balance.

-

Transfer the weighed compound to a volumetric flask of the appropriate size.

-

Add a portion of the chosen solvent to the flask.

-

If necessary, gently warm the solution or use a sonicator to aid in dissolution.

-

Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the stock solution at an appropriate temperature (e.g., -20 °C or -80 °C) in a tightly sealed container to prevent solvent evaporation and degradation.

Caption: Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for (+)-Cloprostenol Methyl Ester in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of (+)-Cloprostenol methyl ester, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). This document outlines its mechanism of action, provides detailed protocols for key experiments, and summarizes relevant quantitative data for related compounds to guide experimental design.

Introduction

This compound is a potent and selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][3] As a more lipid-soluble derivative of (+)-Cloprostenol, it may offer advantages in certain experimental settings.[1][2][3] Activation of the FP receptor initiates a signaling cascade that plays a crucial role in various physiological processes, making it a valuable tool for research in reproductive biology, oncology, and other fields.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to and activating the FP receptor. The FP receptor is primarily coupled to the Gq class of G proteins.[4][5][6][7] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] The elevated intracellular calcium levels can then activate various downstream signaling pathways. Simultaneously, DAG activates protein kinase C (PKC), which can phosphorylate a multitude of cellular proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase 1/2 (ERK1/2).[7]

Figure 1. Signaling pathway of this compound via the FP receptor.

Quantitative Data Summary

| Compound | Assay | Cell Line/System | Potency (EC50/IC50/Ki) | Reference |

| (+)-Cloprostenol | Inhibition of rat adipose precursor differentiation | Primary rat adipose precursor cells | IC50: 3 x 10⁻¹² M | N/A |

| Cloprostenol isopropyl ester | FP Receptor Binding | Not specified | Ki: 28 nM | [9] |

| Prostaglandin F2α | Binding to FP Receptor | CHO cells expressing human FP receptor | Kd: 25.2 nM | [4] |

| Prostaglandin F2α | Calcium Mobilization | Ovine large luteal cells | 0.5 µM induced a transient increase | [10] |

| Prostaglandin F2α | Growth Inhibition | KATO III (human gastric carcinoma) | Dose-dependent inhibition | [11] |

Note: The provided values are for guidance only. It is strongly recommended that a dose-response curve be generated for this compound in the specific cell line and assay of interest to determine its precise potency.

Experimental Protocols

The following are detailed protocols for common in vitro assays to characterize the activity of this compound.

General Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cells with this compound. Specific conditions should be optimized for the chosen cell line.

Materials:

-

Cell line expressing the FP receptor (e.g., Ishikawa, MOLT-3, or a recombinant cell line like CHO-hFP)[12]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Vehicle (e.g., DMSO or ethanol)

-

Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

-

Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Wash the cells with PBS, detach them with Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Seed the cells into appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[1] Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. A vehicle control should be prepared with the same final concentration of the solvent used for the highest compound concentration.

-

Cell Treatment: For many signaling studies, it is advisable to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity. After starvation, aspirate the medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period, which will vary depending on the endpoint being measured (e.g., minutes for calcium flux, hours for gene expression or protein phosphorylation, and days for proliferation assays).

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

Materials:

-

Cells expressing the FP receptor seeded in a black-walled, clear-bottom 96-well plate

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

This compound and vehicle

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed cells at an appropriate density in a 96-well plate to form a confluent monolayer on the day of the assay.

-